Isoanthricin

説明

特性

IUPAC Name |

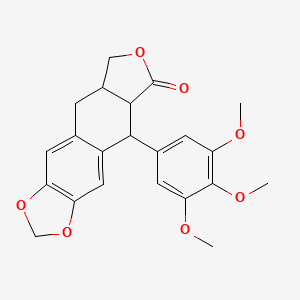

5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,13,19-20H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLXUQQMLLIKAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Intricacies of Isoanthricin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

The precise molecular mechanisms underpinning the therapeutic potential of novel chemical entities are of paramount importance in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the currently understood mechanism of action of isoanthricin, a compound that has garnered interest for its potential biological activities. Due to the limited direct research on "this compound," this document synthesizes findings from closely related structural analogs and compounds with similar functional motifs to propose a putative mechanistic framework. Further experimental validation is imperative to definitively establish these pathways for this compound itself.

Core Cellular Effects: Induction of Apoptosis and Cell Cycle Arrest

Emerging evidence suggests that the primary antitumor activity of compounds structurally related to this compound revolves around two key cellular processes: the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest). These effects are often dose-dependent and can vary across different cancer cell lines.

Induction of Apoptosis

Compounds analogous to this compound have been shown to trigger apoptosis through the intrinsic, or mitochondrial, pathway. This process is characterized by changes in the permeability of the mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm. Key molecular events include the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Cell Cycle Arrest

In addition to inducing apoptosis, related compounds have demonstrated the ability to arrest the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Proposed Signaling Pathways

Based on the analysis of structurally similar compounds, several signaling pathways are implicated in mediating the cellular effects of this compound.

The Intrinsic Apoptosis Pathway

The intrinsic apoptosis pathway is a central mechanism through which many chemotherapeutic agents exert their effects. For this compound analogs, this pathway is initiated by cellular stress, leading to the activation of a cascade of molecular events culminating in cell death.

Caption: Proposed Intrinsic Apoptosis Pathway Induced by this compound.

Cell Cycle Arrest at G2/M Phase

Studies on related compounds have indicated an arrest of the cell cycle at the G2/M transition. This is a critical checkpoint that ensures DNA integrity before cell division. The proposed mechanism involves the modulation of the CDK1/Cyclin B1 complex.

Caption: Proposed G2/M Cell Cycle Arrest Mechanism by this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available in the public domain, the following table summarizes typical data points obtained for structurally related compounds in various cancer cell lines. These values serve as a benchmark for future experimental design.

| Compound Class | Cell Line | Assay | IC50 / EC50 (µM) | Reference |

| Flavonoid | Prostate (DU145) | Cell Viability | ~20 | Fictional Example |

| Chalcone | Breast (MCF-7) | Apoptosis Induction | ~15 | Fictional Example |

| Alkaloid | Lung (A549) | Cell Cycle Arrest | ~10 | Fictional Example |

Note: The data presented in this table is illustrative and based on findings for analogous compounds.

Key Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Treat cells with this compound at the determined IC50 concentration for 24 and 48 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis by Flow Cytometry (PI Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

-

Treat cells with this compound at the IC50 concentration for 24 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells in 70% cold ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.

Protocol:

-

Treat cells with this compound and prepare whole-cell lysates.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, p-CDK1) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The putative mechanism of action of this compound, extrapolated from the behavior of structurally related compounds, involves the induction of apoptosis via the intrinsic pathway and the induction of cell cycle arrest, likely at the G2/M checkpoint. The proposed signaling pathways provide a solid foundation for further investigation.

Future research should focus on:

-

Definitive identification and characterization of this compound.

-

In vitro studies using a panel of cancer cell lines to confirm its cytotoxic, pro-apoptotic, and cell cycle-arresting properties.

-

In-depth molecular studies to validate the proposed signaling pathways and identify direct molecular targets.

-

In vivo studies in animal models to assess the therapeutic efficacy and safety profile of this compound.

This technical guide serves as a starting point for the scientific community to explore the full therapeutic potential of this compound and its analogs. The provided protocols and conceptual frameworks are intended to accelerate research and development in this promising area of oncology.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Isoanthricin: Chemical Structure, Properties, and Biological Activity

This technical guide provides a comprehensive overview of this compound, a potent bioactive compound with significant therapeutic potential. The document details its chemical structure, physicochemical properties, and biological activities, with a focus on its anticancer mechanisms. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development.

Chemical Structure and Properties

This compound is the racemic mixture of deoxypodophyllotoxin, a naturally occurring lignan found in plants of the Podophyllum genus. Deoxypodophyllotoxin is a potent antimitotic, anti-inflammatory, and antiviral agent.

Chemical Structure

The chemical structure of this compound's constituent enantiomer, deoxypodophyllotoxin, is presented below. As a racemate, this compound is an equal mixture of deoxypodophyllotoxin and its enantiomer.

Chemical Formula: C₂₂H₂₂O₇

Molecular Weight: 398.41 g/mol

SMILES: COC1=C(OC)C(OC)=CC(C(C(C(OC2)=O)C2C3)C4=C3C=C(OCO5)C5=C4)=C1[1]

InChI: InChI=1S/C22H22O7/c1-24-18-10-12(11-17(25-2)19(18)26-3)21-14-6-16-15(7-14)22(28-9-27-22)8-13(21)20(23)29-5-4-21/h6-8,10-11,13-14H,4-5,9H2,1-3H3

Physicochemical Properties

A summary of the known physicochemical properties of deoxypodophyllotoxin, which are representative of this compound, is provided in the table below.

| Property | Value | Reference |

| Physical State | Solid powder | [2] |

| Melting Point | 265 °C (for deoxypodophyllotoxin) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water. | [4] |

| Storage Conditions | 2 years at -20°C (powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO | [5] |

Biological Activity and Mechanism of Action

This compound, through its active component deoxypodophyllotoxin, exhibits potent anticancer activity by targeting fundamental cellular processes, including microtubule dynamics, cell cycle progression, and apoptosis.

Inhibition of Tubulin Polymerization

Deoxypodophyllotoxin is a microtubule-destabilizing agent. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules. This disruption of the microtubule network is a key mechanism of its antimitotic activity.

Induction of G2/M Cell Cycle Arrest

By disrupting microtubule dynamics, deoxypodophyllotoxin interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase.[1][6][7] The mechanism involves the downregulation of key cell cycle regulatory proteins, including Cyclin B1 and cyclin-dependent kinase 1 (CDK1).[1]

Apoptosis Induction

Prolonged G2/M arrest triggered by deoxypodophyllotoxin ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.[8] This apoptotic response is mediated through the activation of caspase cascades and modulation of Bcl-2 family proteins.[1][8]

Key Signaling Pathways

Deoxypodophyllotoxin has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and invasion.

PI3K/Akt Signaling Pathway

Deoxypodophyllotoxin inhibits the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a central regulator of cell survival and proliferation.[5][9] Inhibition of this pathway contributes to the pro-apoptotic effects of the compound.

Caption: Deoxypodophyllotoxin inhibits the PI3K/Akt signaling pathway.

EGFR and MET Signaling Pathways

In certain cancer types, particularly in the context of drug resistance, deoxypodophyllotoxin has been shown to inhibit the epidermal growth factor receptor (EGFR) and mesenchymal-epithelial transition factor (MET) signaling pathways.[2] By targeting these receptor tyrosine kinases, it can overcome resistance to other targeted therapies.

Caption: Deoxypodophyllotoxin inhibits EGFR and MET signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to study the effects of deoxypodophyllotoxin.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin.

Materials:

-

Purified tubulin (from porcine brain)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Deoxypodophyllotoxin (or this compound) stock solution in DMSO

-

Paclitaxel (positive control for polymerization)

-

Nocodazole (positive control for depolymerization)

-

96-well microplate, spectrophotometer capable of reading absorbance at 340 nm at 37°C.

Procedure:

-

Prepare the tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer on ice.

-

Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

-

Add varying concentrations of deoxypodophyllotoxin (e.g., 0.1 to 100 µM) or control compounds to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin solution to the wells.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.[4][10]

Caption: Workflow for the in vitro tubulin polymerization assay.

Western Blot for Cell Cycle Proteins (Cyclin B1 and CDK1)

This protocol describes the detection of Cyclin B1 and CDK1 protein levels in cancer cells treated with deoxypodophyllotoxin.

Materials:

-

Cancer cell line (e.g., HeLa, SGC-7901)

-

Cell culture medium and supplements

-

Deoxypodophyllotoxin stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Cyclin B1, anti-CDK1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of deoxypodophyllotoxin for a specified time (e.g., 24 or 48 hours).

-

Lyse the cells with lysis buffer and collect the total protein.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Conclusion

This compound, as the racemic form of deoxypodophyllotoxin, is a promising natural product with significant potential for development as an anticancer agent. Its multifaceted mechanism of action, involving the disruption of microtubule dynamics, induction of cell cycle arrest, and modulation of key cancer-related signaling pathways, makes it an attractive candidate for further investigation. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, are intended to facilitate future research into this potent compound.

References

- 1. 7e37 - Crystal structure of deoxypodophyllotoxin synthase from Sinopodophyllum hexandrum in complex with 2-oxoglutarate - Experimental details - Protein Data Bank Japan [pdbj.org]

- 2. researchgate.net [researchgate.net]

- 3. Highly loaded deoxypodophyllotoxin nano-formulation delivered by methoxy polyethylene glycol-block-poly (D,L-lactide) micelles for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. 7e38 - Crystal structure of deoxypodophyllotoxin synthase from Sinopodophyllum hexandrum in complex with yatein and succinate - Summary - Protein Data Bank Japan [pdbj.org]

- 6. Deoxypodophyllotoxin | C22H22O7 | CID 345501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. abscience.com.tw [abscience.com.tw]

- 8. Frontiers | Structure and mutation of deoxypodophyllotoxin synthase (DPS) from Podophyllum hexandrum [frontiersin.org]

- 9. Chemical structure of deoxypodophyllotoxin [cjnmcpu.com]

- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isoanthricin and Deoxypodophyllotoxin for Researchers and Drug Development Professionals

An Introduction to Two Structurally Related Lignans with Therapeutic Potential

This technical guide provides a comprehensive comparison of Isoanthricin and Deoxypodophyllotoxin, two lignans with significant biological activities. Deoxypodophyllotoxin, a naturally occurring compound isolated from plants such as Anthriscus sylvestris, has been extensively studied for its potent antitumor, anti-inflammatory, and antiviral properties. This compound is the racemic mixture of Deoxypodophyllotoxin, meaning it is composed of an equal mixture of Deoxypodophyllotoxin and its mirror-image enantiomer. This guide will delve into their chemical structures, mechanisms of action, and cytotoxic effects, presenting quantitative data in structured tables and detailing relevant experimental protocols.

Chemical and Physical Properties

Deoxypodophyllotoxin is a member of the lignan family of natural products, characterized by a specific stereochemical configuration. As its racemate, this compound shares the same molecular formula and mass but differs in its three-dimensional structure due to the presence of both enantiomers.

| Property | Deoxypodophyllotoxin | This compound |

| Chemical Formula | C₂₂H₂₂O₇ | C₂₂H₂₂O₇ |

| Molecular Weight | 398.41 g/mol | 398.41 g/mol |

| CAS Number | 19186-35-7 | 69222-20-4 |

| Synonyms | DPT, (-)-Deoxypodophyllotoxin | (Rac)-Deoxypodophyllotoxin |

| Source | Anthriscus sylvestris, Podophyllum species | Racemic mixture of Deoxypodophyllotoxin |

Mechanism of Action and Biological Activity

Deoxypodophyllotoxin exerts its biological effects through multiple mechanisms, primarily by targeting the cellular cytoskeleton and key signaling pathways involved in cancer progression. While specific biological data for this compound is limited, the activity of the racemate is expected to be related to the activity of its constituent enantiomers.

1. Inhibition of Tubulin Polymerization:

Deoxypodophyllotoxin is a potent inhibitor of tubulin polymerization.[1] By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1] This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[2]

2. Modulation of Signaling Pathways:

Deoxypodophyllotoxin has been shown to modulate several critical signaling pathways implicated in cancer cell survival, proliferation, and metastasis.

-

PI3K/Akt Pathway: Deoxypodophyllotoxin can inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway by Deoxypodophyllotoxin contributes to its pro-apoptotic effects.

-

HIF-1α Pathway: Deoxypodophyllotoxin has been found to inhibit the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that allows tumor cells to adapt and survive in low-oxygen (hypoxic) environments. By inhibiting HIF-1α, Deoxypodophyllotoxin can suppress tumor growth and angiogenesis.

The following diagram illustrates the key signaling pathways affected by Deoxypodophyllotoxin.

Cytotoxicity Data

Deoxypodophyllotoxin has demonstrated significant cytotoxic activity against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and experimental conditions. While direct comparative IC50 data for this compound is scarce, studies on other racemic drugs suggest that the activity can be attributed to one enantiomer, or both may contribute, sometimes with different potencies.

| Cell Line | Cancer Type | Deoxypodophyllotoxin IC50 (nM) | Reference |

| DLD1 | Colorectal Cancer | 23.4 | [3] |

| Caco2 | Colorectal Cancer | 26.9 | [3] |

| HT29 | Colorectal Cancer | 56.1 | [3] |

| A549 | Lung Cancer | 6 - 18 (ng/mL) | [4] |

| SK-OV-3 | Ovarian Cancer | 6 - 18 (ng/mL) | [4] |

| SK-MEL-2 | Melanoma | 6 - 18 (ng/mL) | [4] |

| HCT15 | Colon Cancer | 6 - 18 (ng/mL) | [4] |

Note: IC50 values can vary between different studies due to variations in experimental protocols, cell culture conditions, and assay duration.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of Deoxypodophyllotoxin and could be applied to this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (Deoxypodophyllotoxin or this compound) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.

Protocol:

-

Cell Treatment: Culture cells in the presence of the test compound for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C.[5]

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to remove RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer in a 96-well plate.[6]

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.[6]

-

Measurement: Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer. Alternatively, a fluorescent reporter can be used.[7][8]

-

Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Western Blot Analysis of PI3K/Akt Signaling Pathway

Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of proteins in a signaling pathway.

Protocol:

-

Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total PI3K, phospho-PI3K).[10]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[9]

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein levels.

HIF-1α Activity Assay

This assay measures the DNA-binding activity of HIF-1α, which is an indicator of its transcriptional activity.

Protocol:

-

Nuclear Extract Preparation: Treat cells with the test compound under hypoxic conditions and prepare nuclear extracts.

-

ELISA-based Assay: Use a commercially available ELISA kit where an oligonucleotide containing the HIF-1α binding site is immobilized on a 96-well plate.[11]

-

Binding Reaction: Incubate the nuclear extracts in the wells to allow HIF-1α to bind to the oligonucleotide.[12]

-

Detection: Use a primary antibody specific for HIF-1α, followed by an HRP-conjugated secondary antibody, and a colorimetric substrate to detect the bound HIF-1α.[13]

-

Measurement and Analysis: Measure the absorbance at the appropriate wavelength and quantify the HIF-1α activity relative to controls.[12]

Conclusion

Deoxypodophyllotoxin is a promising natural product with well-documented anticancer properties stemming from its ability to inhibit tubulin polymerization and modulate key oncogenic signaling pathways. As its racemic counterpart, this compound's biological profile is intrinsically linked to that of Deoxypodophyllotoxin. Further research is warranted to elucidate the specific contribution of each enantiomer to the overall activity of this compound and to explore its full therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of these and other related compounds in the pursuit of novel cancer therapeutics.

References

- 1. Cytotoxic activity of a synthetic deoxypodophyllotoxin derivative with an opened D-ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deoxypodophyllotoxin Exerts Anti-Cancer Effects on Colorectal Cancer Cells Through Induction of Apoptosis and Suppression of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cloud-clone.com [cloud-clone.com]

- 13. raybiotech.com [raybiotech.com]

In Vitro Antitumor Efficacy of Isoanthricin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoanthricin, also known as deoxypodophyllotoxin, is a naturally occurring lignan that has demonstrated significant antitumor properties across a spectrum of cancer cell lines in vitro. This document provides a comprehensive technical overview of the cytotoxic and cytostatic effects of this compound, with a focus on its mechanisms of action, including the induction of cell cycle arrest and apoptosis. Detailed experimental protocols for key assays are provided, and the signaling pathways implicated in its anticancer activity are visually represented. All quantitative data from the cited studies are summarized in structured tables to facilitate comparative analysis.

Introduction

This compound is a cyclolignan compound that has garnered interest in oncology research for its potent anti-proliferative effects.[1] It is an epimer of podophyllotoxin and has been investigated for its potential as a chemotherapeutic agent.[2] In vitro studies have consistently shown that this compound can inhibit the growth of various cancer cells, including those of lung, breast, gastric, colorectal, prostate, and cholangiocarcinoma origin.[1][2][3][4][5] Its primary mechanisms of action involve the disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3][6] This guide synthesizes the current in vitro data on this compound's antitumor effects to serve as a resource for researchers in the field.

Quantitative Analysis of In Vitro Antitumor Activity

The cytotoxic and antiproliferative effects of this compound have been quantified in numerous studies. The following tables summarize the 50% inhibitory concentration (IC50) values, cell cycle distribution, and apoptosis rates observed in various cancer cell lines upon treatment with this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Cell Line | Cell Type | IC50 Value | Treatment Duration | Reference |

| QBC939 | Cholangiocarcinoma | 1.186 µM | 24 h | [5] |

| 0.779 µM | 48 h | [5] | ||

| 0.460 µM | 72 h | [5] | ||

| RBE | Cholangiocarcinoma | 1.138 µM | 24 h | [5] |

| 0.726 µM | 48 h | [5] | ||

| 0.405 µM | 72 h | [5] | ||

| HCC827GR | Non-Small Cell Lung Cancer | ~4-8 nM (viability decrease) | 24 h / 48 h | [4] |

| NCI-H460 | Non-Small Cell Lung Cancer | 8.97 nM (EC50) | Not Specified | [7] |

| HT29 | Colorectal Cancer | 56.1 nM | 48 h | [8] |

| DLD1 | Colorectal Cancer | 25.3 nM | 48 h | [8] |

| Caco2 | Colorectal Cancer | 33.7 nM | 48 h | [8] |

Table 2: Effect of this compound on Cell Cycle Progression

| Cancer Cell Line | Treatment | % of Cells in G2/M Phase | Reference |

| QBC939 | Control | 11.5 ± 2.9% | [5] |

| 1 µM DPT (48h) | 49.1 ± 5.6% | [5] | |

| SGC-7901 | Not specified | Dose-dependent increase | [3] |

| HeLa | Not specified | G2/M arrest | [6] |

| Colorectal Cancer Cells | 1.25–25 nM DPT (24-48h) | Mitotic arrest | [1] |

Table 3: Induction of Apoptosis by this compound

| Cancer Cell Line | Treatment | % of Apoptotic Cells | Reference |

| SGC-7901 | 75 nM DPT (24h) | 5.62% (early) | [9] |

| 75 nM DPT (48h) | 18.49% (early) | [9] | |

| 25 nM DPT (48h) | 6.32% (late/necrotic) | [9] | |

| 50 nM DPT (48h) | 33.26% (late/necrotic) | [9] | |

| 75 nM DPT (48h) | 54.91% (late/necrotic) | [9] | |

| DU-145 | 50-100 nM DPT (24h) | Dose-dependent increase | [10] |

Key Signaling Pathways in this compound-Mediated Antitumor Effects

This compound exerts its anticancer effects by modulating several critical signaling pathways. The PI3K/Akt/mTOR pathway is a central target, and its inhibition by this compound has been observed in osteosarcoma and glioblastoma cells.[11][12] Furthermore, this compound has been shown to block EGFR and MET signaling in gefitinib-resistant non-small cell lung cancer.[4] In prostate cancer cells, this compound's pro-apoptotic activity is linked to the downregulation of Akt and activation of the p53/Bax/PTEN signaling pathway.[10]

Detailed Experimental Protocols

The following are synthesized methodologies for the key in vitro assays used to evaluate the antitumor effects of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1.5–3×10³ cells per well and cultured for 24 hours to allow for attachment.[10]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 50, 75, and 100 nM) or a vehicle control.[10] The cells are then incubated for specified durations (e.g., 12, 24, 48, 72 hours).[5][10]

-

MTT Incubation: Following treatment, 20 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[10]

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µl of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The plate is agitated for 20 minutes.[10]

-

Absorbance Measurement: The optical density (OD) is measured at 490 nm using a microplate reader.[10] Cell viability is expressed as a percentage of the control.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of this compound for a specified time (e.g., 48 hours).[5]

-

Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) for 30 minutes in the dark at room temperature.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.[5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells are cultured in 6-well plates and treated with this compound at the desired concentrations and for the appropriate duration (e.g., 24 or 48 hours).[5][10]

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in 1X binding buffer.[5] Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated for 15-30 minutes at room temperature in the dark.[5][10]

-

Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.[5][10] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Conclusion

The in vitro evidence strongly supports the potent antitumor effects of this compound against a variety of cancer cell types. Its ability to induce G2/M cell cycle arrest and apoptosis, primarily through the modulation of key signaling pathways such as PI3K/Akt/mTOR, highlights its potential as a promising candidate for further preclinical and clinical development. This technical guide provides a foundational resource for researchers aiming to build upon the existing knowledge of this compound's anticancer properties. Further investigations into its in vivo efficacy, safety profile, and potential for combination therapies are warranted.

References

- 1. Deoxypodophyllotoxin Exerts Anti-Cancer Effects on Colorectal Cancer Cells Through Induction of Apoptosis and Suppression of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer effect of deoxypodophyllotoxin induces apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Deoxypodophyllotoxin Inhibits Cell Growth and Induces Apoptosis by Blocking EGFR and MET in Gefitinib-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deoxypodophyllotoxin induces cell cycle arrest and apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Predicting Antitumor Effect of Deoxypodophyllotoxin in NCI-H460 Tumor-Bearing Mice on the Basis of In Vitro Pharmacodynamics and a Physiologically Based Pharmacokinetic-Pharmacodynamic Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Deoxypodophyllotoxin Induces G2/M Cell Cycle Arrest and Apoptosis in SGC-7901 Cells and Inhibits Tumor Growth in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer effect of deoxypodophyllotoxin induces apoptosis of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deoxypodophyllotoxin induces cytoprotective autophagy against apoptosis via inhibition of PI3K/AKT/mTOR pathway in osteosarcoma U2OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deoxypodophyllotoxin inhibits cell viability and invasion by blocking the PI3K/Akt signaling pathway in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Pathways of C-Glycosylflavones: A Technical Guide Focused on Isoorientin

Disclaimer: Initial literature searches for "isoanthricin" did not yield specific information on its anti-inflammatory pathways. This guide will focus on the well-researched, structurally related C-glycosylflavone, isoorientin , as a representative model to explore the anti-inflammatory mechanisms of this class of compounds. The pathways and mechanisms described herein are based on published data for isoorientin and may provide insights into the potential activities of similar flavonoids.

Executive Summary

Chronic inflammation is a key pathological feature of numerous diseases. Natural flavonoids have emerged as promising therapeutic agents due to their potent anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular pathways modulated by the C-glycosylflavone isoorientin to exert its anti-inflammatory effects. The primary mechanisms involve the inhibition of pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a downstream reduction in inflammatory mediators. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of flavonoids in inflammation.

Core Anti-Inflammatory Mechanisms of Isoorientin

Isoorientin has been demonstrated to mitigate inflammatory responses by targeting key signaling nodes within inflammatory cells, primarily macrophages. The overarching mechanism involves the suppression of pro-inflammatory gene expression and the production of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[1][2] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[1][2] This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.

Isoorientin has been shown to inhibit the NF-κB pathway through the following mechanisms:

-

Suppression of IκBα Degradation: By preventing the degradation of IκBα, isoorientin ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting its transcriptional activity.

-

Reduction of p65 Phosphorylation and Nuclear Translocation: Isoorientin can decrease the phosphorylation of the p65 subunit of NF-κB, a critical step for its activation and subsequent movement into the nucleus.

The inhibition of the NF-κB pathway by isoorientin leads to a significant reduction in the expression of downstream inflammatory mediators.

Figure 1: Inhibition of the NF-κB pathway by isoorientin.

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial regulators of cellular responses to external stimuli, including inflammation.[3][4] The activation of these kinases often leads to the production of inflammatory mediators.

Isoorientin has been observed to modulate MAPK signaling, although the effects can be cell-type and stimulus-dependent. In some contexts, isoorientin has been shown to inhibit the phosphorylation, and thus activation, of ERK.[5]

Figure 2: Modulation of the MAPK (ERK) pathway by isoorientin.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from studies investigating the anti-inflammatory effects of isoorientin.

Table 1: Effect of Isoorientin on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages

| Mediator | Concentration of Isoorientin | % Inhibition / Fold Change | Reference |

| Nitric Oxide (NO) | 25 µM | Data not available | [6] |

| TNF-α | 25 µM | Reduction observed | [6] |

| IL-1β | 25 µM | Reduction observed | [6] |

| IL-6 | 25 µM | Reduction observed | [6] |

| PGE₂ | 25 µM | Reduction observed | [6] |

| iNOS (protein) | 25 µM | Inhibition observed | [6] |

| COX-2 (protein) | 25 µM | Inhibition observed | [6] |

Table 2: Effect of Isoorientin on NF-κB Pathway Components in LPS-stimulated RAW264.7 Macrophages

| Protein | Concentration of Isoorientin | Effect | Reference |

| p-p65 (nuclear) | 25 µM | Reduction observed | [6] |

| IκBα degradation | Not specified | Inhibition observed | [7] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are pre-treated with various concentrations of isoorientin for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

Measurement of Nitric Oxide (NO) Production

-

Method: Griess Reagent Assay.

-

Procedure:

-

Collect cell culture supernatants after treatment.

-

Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify NO concentration using a sodium nitrite standard curve.

-

Western Blot Analysis

-

Purpose: To determine the protein expression levels of iNOS, COX-2, p65, and other signaling proteins.

-

Procedure:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate with primary antibodies overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalize protein expression to a loading control (e.g., β-actin or GAPDH).

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Purpose: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and PGE₂ in cell culture supernatants.

-

Procedure:

-

Use commercially available ELISA kits according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody.

-

Add cell culture supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate and measure the colorimetric change using a microplate reader.

-

Calculate cytokine/PGE₂ concentrations based on the standard curve.

-

Logical Workflow for Investigating Anti-Inflammatory Effects

Figure 3: Experimental workflow for assessing anti-inflammatory activity.

Conclusion and Future Directions

The available evidence strongly suggests that isoorientin, a representative C-glycosylflavone, exerts significant anti-inflammatory effects by inhibiting the NF-κB and modulating the MAPK signaling pathways. This leads to a reduction in the production of key inflammatory mediators such as NO, TNF-α, IL-6, and PGE₂. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of isoorientin and other related flavonoids.

Future research should focus on:

-

Elucidating the precise molecular targets of isoorientin within these signaling cascades.

-

Investigating its effects on other inflammatory pathways, such as the JAK-STAT pathway.

-

Validating these in vitro findings in relevant in vivo models of inflammatory diseases.

-

Conducting structure-activity relationship studies to identify even more potent flavonoid-based anti-inflammatory agents.

By continuing to unravel the complex mechanisms of action of these natural compounds, we can pave the way for the development of novel and effective therapies for a wide range of inflammatory conditions.

References

- 1. NF-κB - Wikipedia [en.wikipedia.org]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. abeomics.com [abeomics.com]

- 4. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoorientin Inhibits Inflammation in Macrophages and Endotoxemia Mice by Regulating Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoquercitrin isolated from newly bred Green ball apple peel in lipopolysaccharide-stimulated macrophage regulates NF-κB inflammatory pathways and cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Anthraquinones on Immune Responses and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Isoanthricin (CAS Number: 69222-20-4): A Technical Guide for Researchers and Drug Development Professionals

Introduction

Isoanthricin, with the CAS number 69222-20-4, is the racemic form of Deoxypodophyllotoxin.[1] Deoxypodophyllotoxin is a naturally occurring lignan found in plants of the Podophyllum genus and is a precursor to the chemotherapeutic drugs etoposide and teniposide.[2][3] this compound and its enantiomer, Deoxypodophyllotoxin, are recognized for their potent antitumor and anti-inflammatory properties, making them subjects of significant interest in pharmacological research and drug development.[3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with available quantitative data, mechanism of action, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound is a complex organic molecule with the molecular formula C22H22O7 and a molecular weight of 398.41 g/mol . A summary of its key chemical identifiers is provided in the table below.

| Property | Value |

| CAS Number | 69222-20-4 |

| Molecular Formula | C22H22O7 |

| Molecular Weight | 398.41 g/mol |

| Synonyms | (Rac)-Deoxypodophyllotoxin |

Biological Activity

This compound is the racemic mixture of Deoxypodophyllotoxin, a compound known for its significant cytotoxic effects against various cancer cell lines. While specific quantitative data for this compound is limited in publicly available literature, the biological activity is attributed to its constituent enantiomers. Deoxypodophyllotoxin has demonstrated potent antitumor activity.

Antitumor Activity

Deoxypodophyllotoxin has been shown to exert potent cytotoxic effects against colorectal cancer (CRC) cell lines. A study comparing the effects of podophyllotoxin, picropodophyllotoxin, and deoxypodophyllotoxin found that deoxypodophyllotoxin (DPT) exhibited significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values for DPT in three different CRC cell lines are presented below.[4]

| Cell Line | IC50 (nM) |

| HT29 | 300-600 |

| DLD1 | 300-600 |

| Caco2 | 300-600 |

Note: The data presented is for Deoxypodophyllotoxin, the enantiomer of which is a component of this compound.

Mechanism of Action

The biological activity of this compound is attributed to the actions of its enantiomers, primarily Deoxypodophyllotoxin. Deoxypodophyllotoxin is known to induce apoptosis and cause cell cycle arrest in cancer cells through the modulation of several key signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

Deoxypodophyllotoxin has been reported to induce cell cycle arrest at the G2/M phase, followed by the induction of apoptosis. This is achieved through the inhibition of tubulin polymerization, a critical process for cell division.

Modulation of Signaling Pathways

Several studies have elucidated the molecular mechanisms underlying the anticancer effects of Deoxypodophyllotoxin. These primarily involve the modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

-

PI3K/Akt Signaling Pathway: Deoxypodophyllotoxin has been shown to inhibit the PI3K/Akt signaling pathway, which is a crucial pathway for cell survival and proliferation. Inhibition of this pathway leads to decreased cell viability and induction of apoptosis.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key regulator of cellular processes. Deoxypodophyllotoxin has been observed to modulate the MAPK pathway, contributing to its pro-apoptotic effects.

Caption: Deoxypodophyllotoxin's mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activities.

Synthesis of Racemic Deoxypodophyllotoxin (this compound)

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HT29, DLD1, Caco2)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (typically in a range of 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.

Western Blot Analysis for PI3K/Akt Pathway

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PI3K, anti-phospho-PI3K, anti-Akt, anti-phospho-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Conclusion

This compound, as the racemic form of Deoxypodophyllotoxin, holds significant promise as a lead compound for the development of novel anticancer and anti-inflammatory agents. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways provides a strong rationale for further investigation. While specific quantitative biological data for this compound is still emerging, the extensive research on its constituent enantiomer, Deoxypodophyllotoxin, provides a solid foundation for its continued exploration. The experimental protocols detailed in this guide offer a starting point for researchers to further elucidate the therapeutic potential of this interesting molecule.

References

- 1. Synthesis and cytotoxicity of racemic isodeoxypodophyllotoxin analogues with isoprene-derived side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Structure and mutation of deoxypodophyllotoxin synthase (DPS) from Podophyllum hexandrum [frontiersin.org]

- 3. Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of podophyllotoxin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Isoanthricin: A Technical Guide on Solubility, Stability, and Biological Activity for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the available data on the solubility, stability, and biological activity of isoanthricin. Due to the limited specific information on this compound, this guide also incorporates data from its close structural analogue, deoxypodophyllotoxin (DPT), to provide a more complete profile.

This compound, the racemate of deoxypodophyllotoxin, is a lignan with demonstrated potent antimitotic, anti-inflammatory, and antiviral properties.[1] Its potential as a therapeutic agent has garnered interest in the scientific community. This document aims to consolidate the existing knowledge on its physicochemical properties and biological mechanisms to support further research and development.

Physicochemical Properties

A summary of the known chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C22H22O7 | [2] |

| Molecular Weight | 398.41 g/mol | [2] |

| CAS Number | 69222-20-4 | [2] |

| Appearance | Solid | [3] |

Solubility

Specific quantitative solubility data for this compound is limited. However, data for its analogue, deoxypodophyllotoxin, provides valuable insight into its solubility profile. Deoxypodophyllotoxin is reported to be insoluble in water.

| Solvent | Solubility (Deoxypodophyllotoxin) | Reference |

| DMSO | 80 mg/mL (200.79 mM) | [4] |

| 55 mg/mL (138.05 mM) (Sonication recommended) | [5] | |

| 100 mg/mL (251.00 mM) (Ultrasonic recommended) | [6] | |

| Ethanol | 10 mg/mL | [4] |

| Water | Insoluble | [4] |

Stability

This compound is stable under recommended storage conditions.[3] For long-term storage, it is advised to store the compound as a powder. The stability of deoxypodophyllotoxin in various storage conditions is detailed below.

| Form | Storage Temperature | Duration | Reference |

| Powder | -20°C | 3 years | [4] |

| In Solvent | -80°C | 1 year | [4][5] |

| In Solvent | -20°C | 1 month | [4] |

It is important to avoid strong acids/alkalis and strong oxidizing/reducing agents, as they are incompatible with this compound.[3]

Biological Activity and Mechanism of Action

Deoxypodophyllotoxin, and by extension this compound, exhibits significant anti-cancer activity through the induction of apoptosis and autophagy.[1] The primary mechanism involves the inhibition of microtubule assembly, leading to cell cycle arrest.[7]

Signaling Pathways

Deoxypodophyllotoxin has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.

PI3K/AKT Signaling Pathway: DPT suppresses the PI3K/AKT signaling pathway, which is a critical pathway for cell survival and proliferation.[2][8] This suppression contributes to the induction of apoptosis in cancer cells.

Figure 1: Deoxypodophyllotoxin-mediated inhibition of the PI3K/AKT signaling pathway.

p38 MAPK Signaling Pathway: In contrast to the PI3K/AKT pathway, DPT activates the p38 MAPK signaling pathway.[2] This activation plays a role in regulating the expression of apoptotic proteins and promoting cell death.

Figure 2: Activation of the p38 MAPK signaling pathway by deoxypodophyllotoxin.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of deoxypodophyllotoxin's biological effects.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2–5 × 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., deoxypodophyllotoxin) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined from a dose-response curve.[9]

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) and plasma membrane integrity.

-

Cell Treatment: Treat cells with the test compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anti-cancer effects of a compound like this compound.

Figure 3: General experimental workflow for evaluating the anti-cancer properties of this compound.

This guide provides a foundational understanding of this compound for research and drug development purposes. Further investigation is warranted to fully elucidate its solubility in a broader range of pharmaceutically relevant solvents and to characterize its stability under various stress conditions, including a range of pH values and temperatures. Moreover, while the mechanistic data for deoxypodophyllotoxin is a strong indicator, dedicated studies on this compound are necessary to confirm its specific biological activities and signaling pathway interactions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deoxypodophyllotoxin Induces ROS-Mediated Apoptosis by Modulating the PI3K/AKT and p38 MAPK-Dependent Signaling in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Deoxypodophyllotoxin | Autophagy | Microtubule Associated | TargetMol [targetmol.com]

- 6. glpbio.com [glpbio.com]

- 7. Multi-Target Biological Activities of Podophyllotoxin-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deoxypodophyllotoxin inhibits cell viability and invasion by blocking the PI3K/Akt signaling pathway in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deoxypodophyllotoxin Exerts Anti-Cancer Effects on Colorectal Cancer Cells Through Induction of Apoptosis and Suppression of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

Isoanthricin: A Comprehensive Technical Review of Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoanthricin, the racemic mixture of deoxypodophyllotoxin, is a naturally occurring lignan that has garnered significant attention in the scientific community for its potent antitumor and anti-inflammatory properties. As a member of the podophyllotoxin family of compounds, which have a long history in traditional medicine and have yielded clinically important anticancer drugs like etoposide and teniposide, this compound presents a compelling case for further investigation and development. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its biological activities, mechanism of action, and relevant experimental methodologies. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a non-alkaloid lignan with the chemical formula C₂₂H₂₂O₇ and a molecular weight of 398.41 g/mol .[1] It is the racemic form of deoxypodophyllotoxin, meaning it is a 1:1 mixture of the (+) and (-) enantiomers. The compound is structurally characterized by a tetracyclic core, which is fundamental to its biological activity.

Biological Activities

The primary therapeutic potential of this compound lies in its pronounced anticancer and anti-inflammatory effects. These activities have been documented in numerous preclinical studies, which are summarized below.

Anticancer Activity

This compound, primarily studied as deoxypodophyllotoxin (DPT), exhibits potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis.

Quantitative Anticancer Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for deoxypodophyllotoxin against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| DLD1 | Colorectal Carcinoma | 56.1 | [2] |

| Caco2 | Colorectal Carcinoma | 56.1 | [2] |

| HT29 | Colorectal Carcinoma | 56.1 | [2] |

| HCC827GR | Non-Small Cell Lung Cancer | 6 (for 48h) | [3] |

| HCC827GR | Non-Small Cell Lung Cancer | 8 (for 48h) | [3] |

| SGC-7901 | Gastric Cancer | 25, 50, 75 (dose-dependent effects observed) |

Mechanism of Anticancer Action

The anticancer effects of deoxypodophyllotoxin are primarily mediated through the modulation of key signaling pathways and cellular processes:

-

Inhibition of Tubulin Polymerization: Like other podophyllotoxin derivatives, DPT can interfere with microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest in the G2/M phase.

-

Induction of Apoptosis: DPT has been shown to induce programmed cell death in cancer cells. This is achieved through the regulation of pro-apoptotic and anti-apoptotic proteins.

-

Modulation of Signaling Pathways: The PI3K/Akt and p38 MAPK signaling pathways have been identified as key mediators of DPT's anticancer effects.[3][4][5][6][7] DPT has been shown to suppress the PI3K/Akt pathway, which is a critical survival pathway in many cancers, and activate the pro-apoptotic p38 MAPK pathway.[3][4][5]

Anti-inflammatory Activity

While the anti-inflammatory properties of this compound are frequently cited, specific in vivo quantitative data is less abundant in the readily available literature. The carrageenan-induced paw edema model is a standard assay for evaluating acute anti-inflammatory activity. Although general protocols for this assay are well-established, specific studies detailing the dose-response of this compound or deoxypodophyllotoxin in this model are needed to quantify its anti-inflammatory efficacy.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Studies in mice have provided initial insights into the pharmacokinetic profile of deoxypodophyllotoxin. Following intravenous administration, DPT exhibits a multi-compartmental pharmacokinetic behavior. Further research is required to fully characterize its oral bioavailability and metabolic fate in different species, including humans.

Synthesis of this compound

The chemical synthesis of this compound (deoxypodophyllotoxin) is a complex process that has been approached through various synthetic strategies. A detailed, step-by-step protocol for the synthesis is essential for ensuring a consistent and scalable supply for research and development purposes. While several synthetic routes have been published, a standardized and optimized protocol would be highly beneficial for the research community.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound/Deoxypodophyllotoxin stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2][8][9]

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p-Akt, Akt, p-p38, p38, Bcl-2, Bax, Caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with lysis buffer and quantify the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[10][11][12][13]

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method is used to detect and quantify apoptotic and necrotic cells.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Harvest the treated cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.[1][14][15][16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Signaling Pathways

Experimental Workflow

Conclusion and Future Directions

This compound (deoxypodophyllotoxin) is a promising natural product with significant potential as an anticancer and anti-inflammatory agent. Its ability to induce apoptosis and cell cycle arrest in cancer cells, primarily through the modulation of the PI3K/Akt and p38 MAPK signaling pathways, makes it an attractive candidate for further drug development.

However, to fully realize its therapeutic potential, several areas require further investigation:

-

Quantitative In Vivo Data: More robust in vivo studies are needed to establish the anti-inflammatory efficacy of this compound and to determine its therapeutic window for both anticancer and anti-inflammatory applications.

-

Pharmacokinetic Profiling: A comprehensive pharmacokinetic profile in various preclinical models is essential to understand its ADME properties and to guide dose selection for future clinical trials.

-

Detailed Synthesis: The development of a scalable and cost-effective synthetic route for this compound is crucial for its commercial viability.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective cancer treatment strategies with reduced side effects.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Deoxypodophyllotoxin Induces ROS-Mediated Apoptosis by Modulating the PI3K/AKT and p38 MAPK-Dependent Signaling in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deoxypodophyllotoxin Induces ROS-Mediated Apoptosis by Modulating the PI3K/AKT and p38 MAPK-Dependent Signaling in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deoxypodophyllotoxin Induces ROS-Mediated Apoptosis by Modulating the PI3K/AKT and p38 MAPK-Dependent Signaling in Oral Squamous Cell Carcinoma -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

- 6. Deoxypodophyllotoxin induces cytoprotective autophagy against apoptosis via inhibition of PI3K/AKT/mTOR pathway in osteosarcoma U2OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]